![molecular formula C16H16N4O5 B5761208 4-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(4-nitrophenyl)-4-oxobutanamide](/img/structure/B5761208.png)
4-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(4-nitrophenyl)-4-oxobutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(4-nitrophenyl)-4-oxobutanamide, also known as MitoQ, is a novel mitochondria-targeted antioxidant that has gained significant attention in the scientific community. It is a derivative of coenzyme Q10 and has been shown to have potential therapeutic applications in various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.
作用机制
4-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(4-nitrophenyl)-4-oxobutanamide is a mitochondria-targeted antioxidant that accumulates in the mitochondria due to its positive charge. It acts by scavenging reactive oxygen species (ROS) and protecting mitochondrial DNA and proteins from oxidative damage. 4-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(4-nitrophenyl)-4-oxobutanamide also regulates mitochondrial function by improving electron transport chain activity and reducing mitochondrial membrane potential.
Biochemical and Physiological Effects:
4-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(4-nitrophenyl)-4-oxobutanamide has been shown to have several biochemical and physiological effects. It reduces oxidative stress, improves mitochondrial function, and protects against mitochondrial DNA damage. 4-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(4-nitrophenyl)-4-oxobutanamide also reduces inflammation and improves vascular function. In addition, 4-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(4-nitrophenyl)-4-oxobutanamide has been shown to improve cognitive function and reduce tumor growth.
实验室实验的优点和局限性
4-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(4-nitrophenyl)-4-oxobutanamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in high yields. It is also a potent antioxidant and has been shown to have therapeutic potential in various disease models. However, 4-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(4-nitrophenyl)-4-oxobutanamide has some limitations. It is a relatively expensive compound, and its mechanism of action is not fully understood. In addition, its effects may vary depending on the disease model and experimental conditions.
未来方向
There are several future directions for 4-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(4-nitrophenyl)-4-oxobutanamide research. One direction is to investigate its potential therapeutic applications in other diseases, such as metabolic disorders and autoimmune diseases. Another direction is to study its long-term safety and efficacy in humans. In addition, further studies are needed to understand its mechanism of action and optimize its dosage and delivery methods. Finally, the development of novel mitochondria-targeted antioxidants based on the 4-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(4-nitrophenyl)-4-oxobutanamide structure could lead to the discovery of new therapeutic agents.
Conclusion:
In conclusion, 4-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(4-nitrophenyl)-4-oxobutanamide is a promising mitochondria-targeted antioxidant that has potential therapeutic applications in various diseases. Its simple synthesis method, potent antioxidant activity, and protective effects on mitochondrial function make it an attractive compound for lab experiments. Further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
合成方法
4-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(4-nitrophenyl)-4-oxobutanamide can be synthesized by a simple two-step process. In the first step, coenzyme Q10 is reacted with chloromethyl methyl ether to form chloromethyl coenzyme Q10. In the second step, chloromethyl coenzyme Q10 is reacted with 5-methyl-2-furfural and hydrazine hydrate to form 4-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(4-nitrophenyl)-4-oxobutanamide. The synthesis method is relatively simple, and 4-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(4-nitrophenyl)-4-oxobutanamide can be obtained in high yields.
科学研究应用
4-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(4-nitrophenyl)-4-oxobutanamide has been extensively studied in various disease models, including Parkinson's disease, Alzheimer's disease, cardiovascular diseases, and cancer. In Parkinson's disease models, 4-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(4-nitrophenyl)-4-oxobutanamide has been shown to protect dopaminergic neurons from oxidative stress and improve motor function. In Alzheimer's disease models, 4-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(4-nitrophenyl)-4-oxobutanamide has been shown to reduce amyloid-beta accumulation and improve cognitive function. In cardiovascular disease models, 4-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(4-nitrophenyl)-4-oxobutanamide has been shown to improve mitochondrial function and reduce oxidative stress. In cancer models, 4-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(4-nitrophenyl)-4-oxobutanamide has been shown to induce apoptosis and inhibit tumor growth.
属性
IUPAC Name |
N'-[(E)-(5-methylfuran-2-yl)methylideneamino]-N-(4-nitrophenyl)butanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O5/c1-11-2-7-14(25-11)10-17-19-16(22)9-8-15(21)18-12-3-5-13(6-4-12)20(23)24/h2-7,10H,8-9H2,1H3,(H,18,21)(H,19,22)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEUJBJBFWSAAC-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)CCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC(=O)CCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}-N-(4-nitrophenyl)-4-oxobutanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

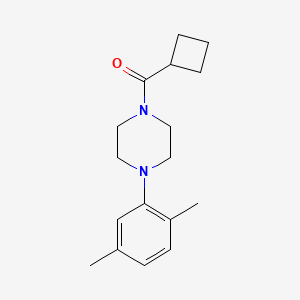
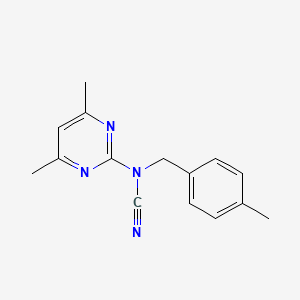
![(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B5761147.png)

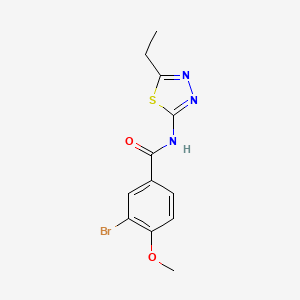
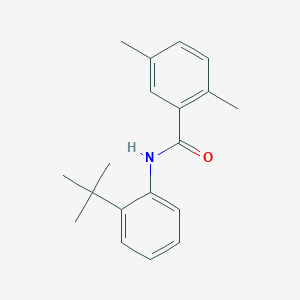
![3-(4-chlorophenyl)-N-[4-(propionylamino)phenyl]acrylamide](/img/structure/B5761162.png)
![5-[(2-methylbenzoyl)amino]isophthalic acid](/img/structure/B5761168.png)

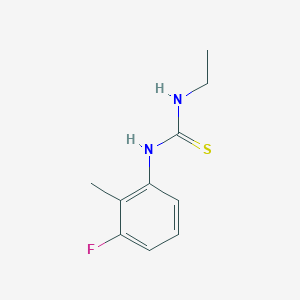

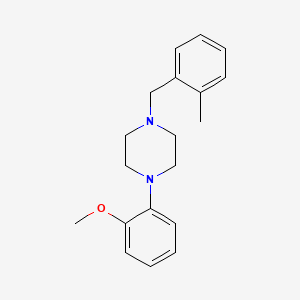
![N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]propanamide](/img/structure/B5761226.png)
